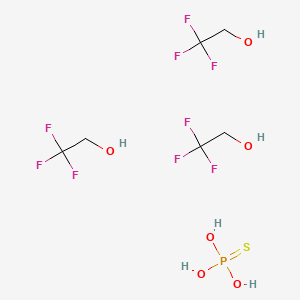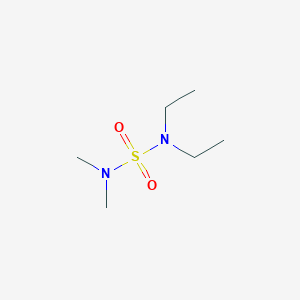
Sulfamide, N,N-diethyl-N',N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfamide, N,N-diethyl-N’,N’-dimethyl- can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the following steps:
Reaction of Sulfonyl Chlorides with Amines: The sulfonyl chloride reacts with a secondary amine to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale reactions using similar methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfamide, N,N-diethyl-N’,N’-dimethyl- undergoes various chemical reactions, including:
Acid-Base Reactions: The N-H bond in sulfonamides can be deprotonated, leading to the formation of sulfonamide anions.
Substitution Reactions: Sulfonamides can undergo substitution reactions, particularly with electrophiles.
Oxidation and Reduction: While sulfonamides are relatively stable, they can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Deprotonation: Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotonation can lead to the formation of sulfonamide anions, which can further react with electrophiles to form substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Sulfamide, N,N-diethyl-N’,N’-dimethyl- has several applications in scientific research:
Biology: Studied for its potential antibacterial properties and interactions with biological molecules.
Medicine: Investigated for its potential use as an antibacterial agent, similar to other sulfonamides.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sulfamide, N,N-diethyl-N’,N’-dimethyl- involves its interaction with bacterial enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfisoxazole: Another sulfonamide antibiotic with similar properties.
Sulfamethizole: Known for its antibacterial activity.
Uniqueness
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is unique due to its specific structural modifications, which may confer distinct properties such as improved solubility or reduced toxicity compared to other sulfonamides.
Conclusion
Sulfamide, N,N-diethyl-N’,N’-dimethyl- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of study for researchers and industrial applications.
Eigenschaften
CAS-Nummer |
106251-06-3 |
|---|---|
Molekularformel |
C6H16N2O2S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
N-(dimethylsulfamoyl)-N-ethylethanamine |
InChI |
InChI=1S/C6H16N2O2S/c1-5-8(6-2)11(9,10)7(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
AOVKVSHBCDPPQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

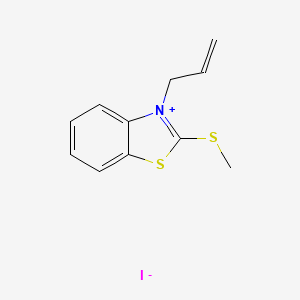
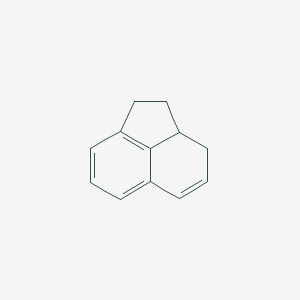
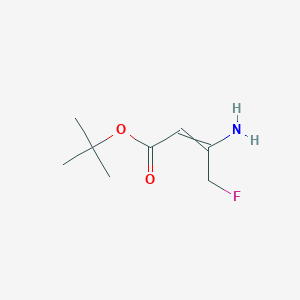

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
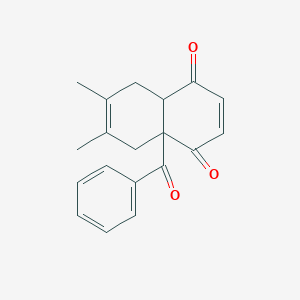


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)
